(Rac)-CPI-203

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

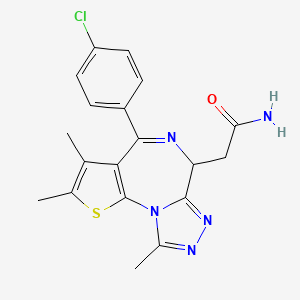

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECMENZMDBOLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-CPI-203: A Technical Guide to its Function as a BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CPI-203 is the racemic mixture of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound, with a focus on its active enantiomer, CPI-203. The information is intended for researchers, scientists, and professionals involved in drug development and epigenetic research.

Core Function and Mechanism of Action

CPI-203 functions as a competitive inhibitor of the BET bromodomains, with a particularly high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By binding to the acetyl-lysine recognition pocket of BRD4, CPI-203 displaces it from chromatin.[2] This displacement effectively disrupts the transcription of key oncogenes and cell cycle regulators, most notably MYC.[3][4] The downregulation of MYC protein expression is a primary driver of the anti-proliferative and pro-apoptotic effects of CPI-203 observed in various cancer models.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for CPI-203, demonstrating its potency and activity in various assays.

Table 1: In Vitro Inhibitory Activity of CPI-203

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4 | α-screen | 37 | [1] |

Note: While this compound is a racemate, the majority of functional data is reported for the active S-enantiomer, CPI-203. Data on the specific activity of the R-enantiomer is not widely available.

Table 2: Cellular Activity of CPI-203 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Reference |

| Mantle Cell Lymphoma (MCL) cell lines (9 lines) | Mantle Cell Lymphoma | MTT Assay | 0.06 - 0.71 (mean 0.23) | [1][2] |

| RPMI-8226 | Multiple Myeloma | MTT Assay | Dose-dependent inhibition (specific GI50 not stated) | [3] |

| ANBL6 WT | Multiple Myeloma | MTS Assay | Dose-dependent inhibition (specific GI50 not stated) | [5] |

| DOHH2 | Follicular Lymphoma | CCK-8 Assay | 3.775 | [6] |

| RL | Follicular Lymphoma | CCK-8 Assay | 16.301 | [6] |

Key Signaling Pathways Modulated by CPI-203

CPI-203 has been shown to modulate several critical signaling pathways implicated in cancer progression.

MYC Oncogene Downregulation

The primary mechanism of action of CPI-203 is the disruption of BRD4-dependent transcription of the MYC oncogene. This leads to a significant reduction in both MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis.[3][4]

Wnt/β-catenin Signaling Pathway

CPI-203 has been demonstrated to suppress the Wnt/β-catenin signaling pathway. This is achieved, in part, through the downregulation of Dishevelled (DVL2), leading to increased phosphorylation of GSK3β and subsequent suppression of β-catenin nuclear translocation. The reduction of nuclear β-catenin leads to decreased transcription of Wnt target genes, such as MYC and Cyclin D1.[6]

PD-L1 Expression Regulation

CPI-203 can inhibit the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells. This is achieved by preventing BRD4 from occupying the PD-L1 promoter region, thereby reducing its transcription.[7][8] This function is independent of IFN-γ signaling, a known inducer of PD-L1.[7] By downregulating PD-L1, CPI-203 has the potential to enhance anti-tumor immunity and improve the efficacy of immune checkpoint inhibitors.[7][8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (MTT/MTS/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or CCK-8 reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

For MTS/CCK-8: Add the reagent directly to the wells and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CPI-203 improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-CPI-203: A Technical Guide to a Potent BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-MYC. The inhibition of BRD4 by compounds such as CPI-203 has emerged as a promising therapeutic strategy in various malignancies, including lymphoma, leukemia, and solid tumors.[3][4][5] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity across various assays and cell lines.

Table 1: Biochemical Activity of this compound

| Target | Assay Format | IC50 (nM) | Reference |

| BRD4 | AlphaScreen | 37 | [1][2] |

Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL)

| Cell Line | Assay Format | GI50 (µM) | Reference |

| 9 MCL Cell Lines (Mean) | Not Specified | 0.23 | [1] |

| REC-1 | Not Specified | Not Specified | [1] |

| JBR | Not Specified | Not Specified | [1] |

| GRANTA-519 | Not Specified | Not Specified | [1] |

| JVM-2 | Not Specified | Not Specified | [1] |

Table 3: In Vivo Efficacy of CPI-203 in a Mantle Cell Lymphoma Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction | Reference |

| CPI-203 | 2.5 mg/kg, i.p., b.i.d. | 44% | [1] |

| CPI-203 + Lenalidomide | 2.5 mg/kg, i.p., b.i.d. | 62% | [1] |

Key Signaling Pathways

CPI-203 exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the mechanism of action of CPI-203.

BRD4-Mediated Gene Transcription and its Inhibition by CPI-203

BRD4 plays a pivotal role in transcribing key oncogenes. CPI-203 disrupts this process by competitively binding to the acetyl-lysine binding pockets of BRD4.

Caption: Inhibition of BRD4-mediated transcription by CPI-203.

Downregulation of the Wnt/β-catenin Signaling Pathway

CPI-203 has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[4][6] Inhibition of BRD4 by CPI-203 leads to the downregulation of c-MYC, which in turn can affect components of the Wnt pathway.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. ptglab.com [ptglab.com]

- 3. Recuento y análisis de la salud celular [sigmaaldrich.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stereochemistry of CPI-203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] It is recognized as an analog of the well-characterized BET inhibitor (+)-JQ1, but with enhanced bioavailability.[3] This technical guide addresses a critical aspect of CPI-203's chemical nature: its stereochemistry. Contrary to the notion of it being a racemic mixture, evidence strongly indicates that CPI-203 is a single, specific enantiomer. This guide will clarify the stereochemical identity of CPI-203, present available quantitative data on its biological activity, and provide insights into the relevant signaling pathways and experimental methodologies.

The Stereochemistry of CPI-203: An Enantiomerically Pure Compound

A critical point of clarification regarding CPI-203 is its stereochemistry. Multiple sources identify CPI-203 by its specific chemical name: (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][4][5]triazolo[4,3-a][1][5]diazepin-6-yl) acetamide .[6] The "(S)-" designation in the chemical name explicitly indicates that CPI-203 is the (S)-enantiomer. This is a crucial distinction, as the biological activity of chiral molecules often resides in a single enantiomer.

At present, publicly available scientific literature and supplier information do not refer to a racemic form of CPI-203 being used in research or development. Furthermore, there is no available data comparing the biological activity of the (S)-enantiomer with its corresponding (R)-enantiomer or the racemic mixture. Therefore, the discussion of the "racemic nature" of CPI-203 is more accurately a clarification of its identity as a single, active enantiomer.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of CPI-203, which corresponds to the (S)-enantiomer.

| Parameter | Value | Cell Lines/Assay | Reference |

| BRD4 IC50 | 37 nM | BRD4 α-screen assay | [2] |

| BRD4 IC50 | 26 nM | Not specified | [6] |

| Mean GI50 | 0.23 μM | Mantle Cell Lymphoma (MCL) cell lines | [1] |

| GI50 Range | 0.06 to 0.71 μM | 9 MCL cell lines | [2] |

Mechanism of Action and Signaling Pathways

CPI-203, as a BET inhibitor, functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of key genes involved in cell proliferation and survival.

The primary signaling pathways affected by CPI-203 include:

-

MYC Downregulation: A key oncogene, MYC, is a well-established target of BET inhibitors. By displacing BRD4 from the MYC promoter and enhancer regions, CPI-203 effectively suppresses its transcription.[3]

-

Ikaros Signaling Blockade: CPI-203 has been shown to downregulate the transcription of IKZF1, the gene encoding the Ikaros transcription factor. Ikaros is crucial for the survival of multiple myeloma cells.[3]

Below is a diagram illustrating the signaling pathway inhibited by CPI-203.

Caption: Mechanism of action of CPI-203.

Experimental Protocols

General Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method is a systematic process aimed at achieving baseline separation of the enantiomers (a resolution value, Rs, greater than 1.5).

Caption: General workflow for chiral HPLC method development.

1. Chiral Stationary Phase (CSP) Screening:

-

A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being a common starting point due to their broad applicability.

-

The racemic mixture is injected onto a series of different CSPs to identify which ones show promise for separation.

2. Mobile Phase Screening:

-

Different mobile phase systems are tested, including normal phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile), and polar organic mode.

-

Additives such as acids (e.g., trifluoroacetic acid) for acidic compounds or bases (e.g., diethylamine) for basic compounds may be included to improve peak shape and resolution.

3. Method Optimization:

-

Once a promising CSP and mobile phase system are identified, the method is optimized by systematically adjusting parameters such as the ratio of mobile phase components, the flow rate, and the column temperature to maximize resolution and efficiency.

4. Method Validation:

-

The final method is validated according to established guidelines (e.g., ICH) to ensure it is linear, precise, accurate, and robust for its intended purpose.

Conclusion

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Combinatorial molecule screening identified a novel diterpene and the BET inhibitor CPI-203 as differentiation inducers of primary acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

(Rac)-CPI-203 and c-Myc Downregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a profound impact on the transcription of key oncogenes. This technical guide delineates the mechanism of action of this compound, focusing on its role in the downregulation of the c-Myc proto-oncogene. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, CPI-203 displaces them from chromatin, leading to the transcriptional suppression of c-Myc. This event triggers a cascade of anti-proliferative effects, including cell cycle arrest and apoptosis, in various cancer models. This document provides a comprehensive overview of the signaling pathway, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of CPI-203 and its effects on c-Myc.

Core Mechanism of Action: BET Inhibition and c-Myc Suppression

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in regulating gene expression.[1] They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits the transcriptional machinery necessary for gene expression.[1] BRD4, the most extensively studied member of this family, is crucial for the transcription of numerous genes involved in cell proliferation and cancer, including the master regulator c-Myc.[2][3]

This compound, an analog of the well-characterized BET inhibitor JQ1, functions by competitively binding to the bromodomains of BET proteins.[4] This action displaces BRD4 from chromatin at the promoter and enhancer regions of its target genes.[2][5] A primary and critical consequence of this displacement is the rapid and potent downregulation of MYC gene transcription.[2][6] The subsequent decrease in c-Myc protein levels disrupts the oncogenic transcriptional program, leading to anti-tumor effects such as cell cycle arrest, cellular senescence, and apoptosis.[2][7]

Signaling Pathway

The signaling pathway from this compound administration to the downstream effects of c-Myc downregulation is a linear and well-defined cascade. The following diagram illustrates this process.

Caption: this compound inhibits BRD4, leading to c-Myc downregulation and anti-cancer effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell lines from various cancer types.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Multiple Myeloma (MM.1S) | Multiple Myeloma | Cell Viability | GI50 | Not specified, but potent antiproliferative effect | [2] |

| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | Cell Viability | GI50 | 0.06 - 0.71 µM | [8] |

| Pancreatic Neuroendocrine Tumors (BON-1) | Neuroendocrine Tumor | Cell Viability | IC50 | ~0.1 µM | [7] |

| Pancreatic Neuroendocrine Tumors (QGP-1) | Neuroendocrine Tumor | Cell Viability | IC50 | ~0.5 µM | [7] |

| Glioblastoma (multiple lines) | Glioblastoma | Cell Viability | IC50 | Variable, but consistently effective | [9][10] |

Table 2: Effect of this compound on c-Myc and Target Gene Expression

| Cell Line | Treatment | Target | Method | Result | Reference |

| Multiple Myeloma (MM.1S) | JQ1 (similar BETi) 500 nM, 8h | MYC mRNA | qRT-PCR | Significant decrease | [2] |

| Pancreatic Neuroendocrine Tumors (BON-1) | CPI-203 (24h) | MYC mRNA | qRT-PCR | ~2-fold downregulation | [11] |

| Pancreatic Neuroendocrine Tumors (QGP-1) | CPI-203 (24h) | MYC mRNA | qRT-PCR | ~3-fold downregulation | [11] |

| Neuroendocrine Tumors (BON-1) | CPI-203 1 µM | MYC target genes | GSEA | Significant downregulation of 15 MYC-target gene sets | [12] |

| Follicular Lymphoma cells | CPI-203 | c-Myc protein | Western Blot | Significant downregulation | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 to 96 hours.

-

Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. IC50/GI50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[5]

Western Blot for c-Myc Protein Expression

Objective: To quantify the change in c-Myc protein levels following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for c-Myc. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the c-Myc band is quantified using image analysis software and normalized to the loading control.[4]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound displaces BRD4 from the MYC gene promoter.

Methodology:

-

Cell Treatment and Cross-linking: Cells are treated with this compound or a vehicle control. Formaldehyde is then added to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for BRD4 or a control IgG antibody. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of MYC promoter DNA associated with BRD4 is quantified by qPCR using primers specific for the MYC promoter region. The results are normalized to the input chromatin.[5][14]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a novel BET inhibitor like this compound.

Caption: A typical preclinical experimental workflow for the evaluation of a BET inhibitor.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic regulation of gene expression in cancer. Its ability to potently and selectively inhibit BET proteins, leading to the downregulation of the critical oncoprotein c-Myc, provides a clear mechanism for its anti-cancer activity. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other BET inhibitors. The consistent effects of CPI-203 across various cancer models, particularly in downregulating c-Myc and its associated pathways, underscore its potential as a valuable tool in oncology research and clinical applications.[4][9]

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(Rac)-CPI-203 vs. CPI-203: A Technical Examination of Stereochemistry in BET Inhibition

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

CPI-203 has emerged as a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2][3] As an analogue of the well-characterized BET inhibitor (+)-JQ1, CPI-203 offers superior oral bioavailability, making it a valuable tool for in vitro and in vivo studies of epigenetic regulation and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the biological activity of CPI-203, with a specific focus on the stereochemical considerations that differentiate the active (S)-enantiomer from its racemic counterpart, (Rac)-CPI-203. While direct comparative data for the racemic mixture is not extensively available in the public domain, this document synthesizes the known biological effects of the active enantiomer and discusses the critical role of stereoisomerism in the activity of BET inhibitors.

Biological Activity of CPI-203 ((S)-enantiomer)

The biologically active form of CPI-203 is the (S)-enantiomer, chemically identified as (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4]triazolo[4,3-a][4]diazepin-6-yl) acetamide. Its primary mechanism of action involves competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BRD4 from chromatin. This displacement leads to the inhibition of the transcriptional activation of key oncogenes, most notably MYC.[5]

The biological consequences of BRD4 inhibition by CPI-203 are manifold and include:

-

Cell Growth Inhibition: CPI-203 demonstrates potent anti-proliferative effects across a range of cancer cell lines, including multiple myeloma, mantle cell lymphoma, and glioblastoma.[6][7]

-

Cell Cycle Arrest: Treatment with CPI-203 induces a G1 cell cycle blockade in cancer cells.[5]

-

Induction of Apoptosis: While in some cell lines CPI-203 has a more cytostatic effect, in others, it can efficiently activate the cell death program.[2][3]

-

Downregulation of Oncogenic Transcription Factors: Beyond MYC, CPI-203 has been shown to downregulate other critical transcription factors such as Ikaros and IRF4.[5]

Quantitative Data for CPI-203 ((S)-enantiomer)

The following table summarizes the key quantitative metrics of CPI-203's biological activity as reported in the literature.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | BRD4 (biochemical assay) | ~37 nM | [2][3] |

| GI50 | Mantle Cell Lymphoma (MCL) cell lines | 0.06 - 0.71 µM (mean: 0.23 µM) | [1][2][3] |

| EC50 | T cell acute lymphoblastic leukemia cells | 91.2 nM |

The Question of this compound and Stereoisomeric Activity

While CPI-203 is well-characterized as the (S)-enantiomer, its racemic mixture, this compound, is also commercially available. A racemate is a 1:1 mixture of both the (S)- and (R)-enantiomers. A critical consideration in drug development is that enantiomers of a chiral drug can have significantly different pharmacological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

At present, there is a notable lack of publicly available, direct comparative studies detailing the biological activity of this compound versus the individual (S)- and (R)-enantiomers. Therefore, no quantitative data for the racemic mixture or the (R)-enantiomer can be presented.

It is highly probable that the (R)-enantiomer of CPI-203 exhibits significantly lower inhibitory activity against BET bromodomains compared to the (S)-enantiomer. This stereospecificity is a common feature of small molecule inhibitors that bind to well-defined protein pockets, where a precise three-dimensional arrangement of functional groups is necessary for optimal interaction. Consequently, the biological activity of this compound would be expected to be approximately half that of the pure (S)-enantiomer, as the (R)-enantiomer would act as an inactive component in the mixture.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of BET inhibitors like CPI-203.

BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a proximity-based assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.

Materials:

-

Recombinant GST-tagged BRD4 (bromodomain 1)

-

Biotinylated histone H4 peptide (acetylated)

-

AlphaLISA Glutathione (GSH) Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well OptiPlate

-

AlphaScreen-capable microplate reader

Procedure:

-

Prepare a master mix containing assay buffer and the biotinylated histone peptide.

-

Thaw the recombinant BRD4 protein on ice and dilute to the desired concentration in assay buffer.

-

Prepare serial dilutions of CPI-203 (or this compound) in assay buffer.

-

In a 384-well plate, add the inhibitor solution, followed by the diluted BRD4 protein.

-

Add the biotinylated histone peptide master mix to initiate the binding reaction.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the GSH Acceptor beads, diluted in detection buffer, to each well. Incubate for 60 minutes at room temperature in the dark.

-

Add the Streptavidin Donor beads, diluted in detection buffer, to each well. Incubate for 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen microplate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CPI-203 or this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the GI50/IC50 values.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cells treated with CPI-203 or this compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

Caption: BET inhibitor signaling pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-CPI-203 target genes in leukemia

An In-depth Technical Guide to (Rac)-CPI-203 Target Genes in Leukemia For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) and other leukemias are characterized by complex genetic and epigenetic dysregulation, leading to uncontrolled proliferation and a block in cellular differentiation.[1][2] A promising therapeutic strategy involves targeting the epigenetic machinery that maintains these oncogenic states.[3] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical "epigenetic readers" that are essential for the transcription of key oncogenes in leukemia.[1][3]

CPI-203 is a potent and selective small-molecule inhibitor of the BET bromodomain family.[4][5] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, CPI-203 displaces them from chromatin, leading to the suppression of target gene transcription.[6][7] This guide provides a detailed overview of the mechanism of action of CPI-203 in leukemia, its primary target genes, a summary of its quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action: BRD4 Inhibition

The primary mechanism of CPI-203 involves the inhibition of BRD4, a protein that binds to acetylated histones and recruits the transcriptional machinery to drive the expression of target genes.[3][7] In many forms of leukemia, BRD4 is a critical component for maintaining the expression of powerful oncogenes.[1] CPI-203 displaces BRD4 from chromatin, including at key gene promoters and super-enhancers, which are large clusters of regulatory elements that drive high-level expression of genes essential for cell identity and, in cancer, oncogenesis.[8] This displacement leads to a shutdown of the associated transcriptional programs, resulting in cell cycle arrest, induction of apoptosis (programmed cell death), and terminal myeloid differentiation of leukemia cells.[1][9]

Caption: Mechanism of CPI-203 action in the leukemia cell nucleus.

Key Target Genes of CPI-203 in Leukemia

While CPI-203 affects a broad range of genes, its anti-leukemic activity is largely attributed to the suppression of a few critical oncogenic nodes and the activation of tumor suppressor pathways.

1. MYC Proto-Oncogene: The most significant and consistently reported target of BET inhibitors in leukemia is the MYC oncogene.[10][11] BRD4 is essential for sustaining high levels of MYC transcription.[12] CPI-203 treatment leads to the eviction of BRD4 from the MYC promoter, causing a rapid and profound downregulation of MYC mRNA and protein levels.[8][12] This is a key event, as MYC drives proliferation, cell growth, and metabolism.[13]

2. BCL2 Family and Apoptosis Regulators: BRD4 regulates the expression of anti-apoptotic genes, most notably BCL2 and MCL-1.[8][14][15] By inhibiting BRD4, CPI-203 and other BET inhibitors decrease the expression of these survival factors, tipping the cellular balance towards apoptosis. This is particularly relevant for combination therapies, for instance with the BCL-2 inhibitor venetoclax.[14]

3. Transcription Factors and Signaling Pathways:

-

IKAROS (IKZF1) and IRF4: In multiple myeloma, CPI-203 has been shown to downregulate the key transcription factors Ikaros and IRF4, which are critical for myeloma cell survival.[16]

-

NF-κB Pathway: BRD4 is involved in the transcriptional activation of the NF-κB pathway, which controls inflammation, survival, and proliferation.[8] Inhibition by CPI-203 can therefore suppress this pro-leukemic signaling axis.

-

p53 Target Genes: In a surprising and therapeutically relevant finding, BET inhibitors can increase the expression of p53 target genes.[5] In AML cells with wild-type p53, BRD4 can act as a transcriptional repressor of genes like the cell cycle inhibitor CDKN1A (p21). CPI-203 treatment evicts this repressive BRD4, potentiating p53-mediated tumor suppression.[17] This provides a strong rationale for combining BET inhibitors with drugs that activate p53, such as MDM2 inhibitors.[5]

4. Other Significant Targets:

-

Autophagy Genes: BRD4 is an upstream regulator of essential autophagy genes, including ATG3, ATG7, ATG12, and ATG13, via the transcription factor CEBPβ.[18] BET inhibition reduces autophagy, which can be a survival mechanism for cancer cells.

-

Glycolysis Genes: Through its control of MYC, CPI-203 indirectly downregulates key enzymes involved in glycolysis, such as HK2 and LDHA, thereby disrupting the metabolic profile of leukemia cells.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of CPI-203 and related BET inhibitors from various preclinical studies.

Table 1: In Vitro Potency and Cellular Effects of CPI-203

| Parameter | Value | Cell/Assay Type | Reference |

|---|---|---|---|

| IC₅₀ (BRD4) | ~37 nM | BRD4 α-screen assay | [4][5] |

| GI₅₀ (Mean) | 0.23 µM | Mantle Cell Lymphoma (MCL) cell lines | [19] |

| GI₅₀ (Range) | 0.06 - 0.71 µM | MCL cell lines | [4] |

| Effective Dose | 0.05 µM (50 nM) | Enhanced differentiation in primary AML-M5 samples (with H4) | [20] |

| Effect on MYC | Efficient downregulation | THP1 (AML) and CML CD34+ cells | [20][21] |

| Effect on p53 Targets | Upregulation | OCI-AML3 cells |[17] |

Table 2: In Vivo Efficacy of CPI-203

| Animal Model | Dosage and Administration | Key Findings | Reference |

|---|---|---|---|

| REC-1 Tumor-Bearing Mice (MCL) | 2.5 mg/kg; i.p. | Reduced tumor volume by 44% (single agent) and 62% (with lenalidomide). | [19] |

| SCID Mouse Xenotransplant (Myeloma) | Not specified | Decreased tumor burden and downregulated MYC, Ikaros, and IRF4 (with lenalidomide/dexamethasone). | [16] |

| CML Engrafted NSG Mice | Not specified | Markedly decreased long-term engraftment of leukemic cells. |[21] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to identify and validate CPI-203 target genes.

1. Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective: To identify the genome-wide binding sites of BRD4 and determine how they are affected by CPI-203.

-

Methodology:

-

Cell Treatment: Culture leukemia cells (e.g., OCI-AML3, THP-1) and treat with either DMSO (vehicle control) or a specific concentration of CPI-203 for a defined period (e.g., 4-24 hours).

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.

-

Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of BRD4 enrichment. Compare peaks between DMSO and CPI-203 treated samples to identify sites where BRD4 is displaced.

-

Caption: A typical experimental workflow for a ChIP-seq analysis.

2. RNA Sequencing (RNA-seq)

-

Objective: To determine the global transcriptional changes induced by CPI-203.

-

Methodology:

-

Cell Treatment: Treat leukemia cells with DMSO or CPI-203 as described for ChIP-seq.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy).

-

Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing on the prepared libraries.

-

Data Analysis: Align reads to the reference genome/transcriptome. Quantify gene expression levels and perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or downregulated by CPI-203.

-

3. Quantitative Reverse Transcription PCR (RT-qPCR)

-

Objective: To validate the expression changes of specific target genes identified by RNA-seq.

-

Methodology:

-

RNA Extraction & cDNA Synthesis: Extract RNA from treated and control cells and reverse transcribe it into cDNA.

-

qPCR Reaction: Set up a qPCR reaction using the cDNA, gene-specific primers (e.g., for MYC, CDKN1A), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Measure the amplification of the target genes in real-time. Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression between CPI-203 and control samples using the ΔΔCt method.

-

4. Western Blotting

-

Objective: To measure changes in the protein levels of target genes.

-

Methodology:

-

Cell Lysis: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., MYC, p21, BRD4) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify band intensity to determine relative protein levels.

-

Therapeutic Implications and Future Directions

The ability of CPI-203 to target fundamental oncogenic drivers like MYC makes it a compelling therapeutic agent for various leukemias.[1][10] However, single-agent activity in clinical trials has been modest, highlighting the importance of developing rational combination strategies.[1][6]

The preclinical data strongly support combining CPI-203 with other targeted agents to achieve synergistic effects. The discovery that BET inhibitors can de-repress p53 target genes provides a powerful rationale for combination with MDM2 inhibitors.[5][17] Similarly, combining CPI-203 with BCL-2 inhibitors, immunomodulatory drugs (IMiDs) like lenalidomide, or other epigenetic modifiers holds significant promise for overcoming resistance and improving patient outcomes.[14][16]

Caption: Logical relationships in CPI-203 combination therapies.

Conclusion

This compound is a potent BET bromodomain inhibitor that functions by displacing BRD4 from chromatin, thereby altering the transcriptional landscape of leukemia cells. Its primary anti-leukemic effects are driven by the profound suppression of the MYC oncogene and key survival factors like BCL2, coupled with the induction of cell cycle arrest and apoptosis. Furthermore, its ability to modulate other critical pathways, including p53 signaling, presents unique opportunities for synergistic drug combinations. Continued research into the complex network of genes regulated by BRD4 and the mechanisms of resistance to BET inhibitors will be crucial for optimizing their clinical application and realizing their full therapeutic potential in the treatment of leukemia.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4: A BET(ter) target for the treatment of AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. mdpi.com [mdpi.com]

- 9. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the <i>MLL</i> gene | Haematologica [haematologica.org]

- 16. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. apexbt.com [apexbt.com]

- 20. Combinatorial molecule screening identified a novel diterpene and the BET inhibitor CPI-203 as differentiation inducers of primary acute myeloid leukemia cells | Haematologica [haematologica.org]

- 21. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

role of (Rac)-CPI-203 in epigenetic regulation

An In-depth Technical Guide on the Role of (Rac)-CPI-203 in Epigenetic Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. By competitively binding to the bromodomains of proteins such as BRD4, CPI-203 displaces them from acetylated histones on chromatin. This action disrupts the transcriptional machinery essential for the expression of key oncogenes, most notably MYC. Consequently, CPI-203 induces cell cycle arrest, triggers apoptosis, and downregulates critical survival pathways in various cancer models. This document provides a comprehensive technical overview of CPI-203, detailing its mechanism of action, impact on signaling pathways, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to BET Proteins and Epigenetic Regulation

Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. One crucial mechanism is the post-translational modification of histone proteins, particularly acetylation. Acetylated lysine residues on histone tails create binding sites for specific protein modules known as bromodomains.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to these acetylated lysines.[1][2] This binding anchors BET proteins to chromatin, where they act as scaffolds to recruit transcriptional regulators, including the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] This recruitment is essential for the transcription of key genes involved in cell proliferation, survival, and oncogenesis, such as MYC.[1][3][4]

This compound: Mechanism of Action

This compound is a racemic mixture of CPI-203, a thieno-triazolo-1,4-diazepine compound that acts as a competitive inhibitor of BET bromodomains.[3][5] It mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic binding pocket of the bromodomains of BET proteins with high affinity.[3]

This competitive binding physically displaces BET proteins, particularly BRD4, from their chromatin association.[1][3] The dissociation of BRD4 from gene promoters and super-enhancers prevents the recruitment of the transcriptional machinery necessary for gene expression. The primary consequence is the potent and rapid downregulation of critical oncogenes and their associated transcriptional programs.[1][6]

References

(Rac)-CPI-203: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in epigenetic research and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the critical signaling pathways and experimental workflows.

Introduction: The Rise of BET Inhibitors

The field of epigenetics has unveiled a new frontier in cancer therapy by targeting the regulatory mechanisms that control gene expression without altering the DNA sequence itself. Among the most promising epigenetic targets are the BET proteins (BRD2, BRD3, BRD4, and BRDT), which act as "readers" of acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This compound, developed by Constellation Pharmaceuticals, is a potent inhibitor of BET bromodomains, with a notable affinity for BRD4.[1][2][3][4] This guide delves into the technical details of its development and preclinical evaluation.

This compound: Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD4.[5][6][7] This action displaces BRD4 from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[8][9] The downregulation of MYC is a central event in the anti-proliferative and pro-apoptotic effects of CPI-203 across various cancer models.[8][9]

Key Signaling Pathways Modulated by this compound

The inhibitory action of CPI-203 reverberates through several critical signaling cascades implicated in cancer cell proliferation, survival, and immune evasion.

-

MYC and Ikaros Signaling Axis: In hematological malignancies such as Multiple Myeloma (MM) and Mantle Cell Lymphoma (MCL), CPI-203 potently downregulates the transcription of both MYC and the transcription factor Ikaros (IKZF1).[1][8] This dual inhibition disrupts essential survival pathways for malignant B-cells.

-

Wnt/β-catenin Pathway: CPI-203 has been shown to modulate the Wnt/β-catenin signaling pathway. By downregulating c-MYC, a known downstream target of this pathway, CPI-203 can impede the oncogenic functions driven by aberrant Wnt signaling in cancers like Follicular Lymphoma.[10][11]

-

PD-L1 Expression and Immune Checkpoint: CPI-203 can suppress the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[12][13] It achieves this by inhibiting the binding of BRD4 to the PD-L1 promoter region, suggesting a potential role for CPI-203 in overcoming immune resistance and enhancing the efficacy of immunotherapy.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line(s) | Parameter | Value | Reference(s) |

| BRD4 | Biochemical Assay | IC50 | 37 nM | [5][6][7] |

| Cell Growth Inhibition | 9 MCL Cell Lines | GI50 | 0.06 - 0.71 µM | [5] |

| Cell Growth Inhibition | Multiple Myeloma Cell Lines | Median Response (at 0.5 µM) | 65.4% inhibition | [8] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Mouse Strain | Treatment Regimen | Outcome | Reference(s) |

| Mantle Cell Lymphoma (REC-1 xenograft) | Not Specified | 2.5 mg/kg, i.p. | Synergistic anti-tumor activity with lenalidomide | [5] |

| Multiple Myeloma (RPMI-8226 xenograft) | SCID | 2.5 mg/kg, twice daily | Decreased tumor burden in combination with lenalidomide/dexamethasone | [8] |

| Follicular Lymphoma | SCID | Not Specified | Restrained tumor growth and prolonged survival | [10] |

| Liver Cancer | BALB/c | Daily administration | Synergistic anti-tumor effect with anti-PD-1 antibody | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

BRD4 AlphaScreen Assay

This proximity-based assay is used to determine the in vitro inhibitory activity of compounds against the binding of BRD4 to acetylated histones.

-

Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated histone peptide binds to a GST-tagged BRD4 protein. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. A competitive inhibitor like CPI-203 disrupts this interaction, resulting in a decrease in the AlphaScreen signal.

-

Materials:

-

GST-tagged BRD4 (bromodomain 1)

-

Biotinylated tetra-acetylated Histone H4 peptide

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

-

This compound and other test compounds

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the test compounds to the wells of a 384-well plate.

-

Add a solution containing GST-tagged BRD4 and the biotinylated histone H4 peptide to the wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

-

Incubate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., MCL, MM cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well for suspension cells) and allow them to adhere or stabilize overnight.[14]

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 48 or 72 hours).[14]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells.

-

Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for a further period (e.g., 2 hours to overnight) at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition (GI) relative to untreated control cells and determine the GI50 value.

-

In Vivo Xenograft Model (Multiple Myeloma)

This protocol describes the establishment of a subcutaneous xenograft model using the RPMI-8226 human multiple myeloma cell line in immunodeficient mice.

-

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The efficacy of anti-cancer agents can then be evaluated by monitoring tumor growth in treated versus untreated animals.

-

Materials:

-

RPMI-8226 human multiple myeloma cell line

-

Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Harvest RPMI-8226 cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each SCID mouse.[15]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

-

Administer this compound (e.g., 2.5 mg/kg, twice daily via intraperitoneal injection) and/or other test agents to the treatment groups.[8] Administer the vehicle to the control group.

-

Measure tumor volume (e.g., twice weekly) using calipers with the formula: (Length x Width²) / 2.[15]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of this compound in inhibiting MYC expression.

Caption: CPI-203 modulation of the Wnt/β-catenin pathway.

Caption: In vivo xenograft experimental workflow.

Conclusion

This compound stands as a well-characterized and potent BET bromodomain inhibitor with significant preclinical activity across a range of cancer models. Its ability to modulate key oncogenic signaling pathways, including MYC, Ikaros, and Wnt/β-catenin, underscores its therapeutic potential. Furthermore, its impact on PD-L1 expression opens avenues for combination therapies with immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and to design future studies aimed at translating its preclinical promise into clinical benefit.

References

- 1. Constellation Pharmaceuticals and Genentech Enter Broad Epigenetics Drug Discovery Collaboration | Technology Networks [technologynetworks.com]

- 2. MorphoSys to Acquire Constellation Pharmaceuticals - BioSpace [biospace.com]

- 3. Constellation Pharmaceuticals | Blood Cancer United [bloodcancerunited.org]

- 4. medcitynews.com [medcitynews.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CPI-203 improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide to the Structural and Functional Differences Between (S)-CPI-203 and (R)-CPI-203

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant therapeutic potential in oncology and other fields. As a chiral molecule, CPI-203 exists as two distinct, non-superimposable mirror-image enantiomers: (S)-CPI-203 and (R)-CPI-203. This technical guide provides a detailed examination of the core structural differences between these enantiomers, the profound impact of this stereochemistry on biological activity, and the experimental protocols used to characterize these molecules. The activity of BET inhibitors derived from the thieno-triazolo-diazepine scaffold is highly stereospecific. The available literature consistently identifies (S)-CPI-203 as the biologically active enantiomer that potently inhibits BRD4, while the (R)-enantiomer is presumed to be inactive, a characteristic observed in its well-studied predecessor, JQ1.

Structural Elucidation: The Chiral Center of CPI-203

The fundamental structural difference between (S)-CPI-203 and (R)-CPI-203 lies in their stereochemistry. The chemical name for the active compound is (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetamide. The chirality originates from a single stereocenter at the 6-position of the thieno-triazolo-diazepine core.

-

(S)-CPI-203: The active enantiomer, where the acetamide group at the C6 position has an (S) absolute configuration. This specific three-dimensional arrangement is crucial for high-affinity binding to the acetyl-lysine binding pocket of BET bromodomains.

-

(R)-CPI-203: The inactive enantiomer, where the acetamide group at the C6 position has the opposite (R) absolute configuration. This spatial orientation prevents effective interaction with the target binding site.

The racemic mixture, containing equal parts of both enantiomers, is referred to as (rac)-CPI-203.

Comparative Biological Activity

The biological activity of CPI-203 is almost exclusively attributed to the (S)-enantiomer. This high degree of stereoselectivity is a hallmark of the thieno-triazolo-diazepine class of BET inhibitors. The predecessor molecule, JQ1, demonstrates this principle clearly: the (+)-JQ1 enantiomer is a potent BET inhibitor, whereas the (-)-JQ1 enantiomer is inactive, showing no significant binding to BET bromodomains.[2] CPI-203 is an analog of the active (+)-JQ1.[1]

While direct quantitative data for (R)-CPI-203 is not prevalent in the reviewed literature—likely because it is considered the inactive counterpart—extensive data exists for the potent (S)-enantiomer.

Table 1: Quantitative Biological Data for (S)-CPI-203

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | BRD4 (in vitro assay) | 37 nM | [3][4] |

| GI₅₀ | Mantle Cell Lymphoma (MCL) Cell Lines | 0.06 - 0.71 µM | [3] |

| Mean GI₅₀ | 9 MCL Cell Lines | 0.23 µM | [5] |

Experimental Protocols

This section details the methodologies for the synthesis, separation, and characterization of CPI-203 enantiomers.

Chiral Separation of (S)- and (R)-CPI-203

Objective: To separate and isolate (S)-CPI-203 and (R)-CPI-203 from a racemic mixture.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are commonly used for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical mobile phases for polar organic mode include mixtures of an alcohol (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane or heptane). Modifiers such as trifluoroacetic acid or diethylamine may be added in small quantities to improve peak shape and resolution for basic or acidic compounds.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or mobile phase) at a known concentration.

-

Chromatographic Conditions:

-

Instrument: HPLC system equipped with a UV detector.

-

Column: Chiral Stationary Phase Column.

-

Mobile Phase: Isocratic elution with an optimized solvent mixture.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where CPI-203 has a strong chromophore (e.g., ~255 nm).

-

Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

-

-

Analysis: The retention times of the two enantiomers will differ. The peak area is used to determine the enantiomeric purity. Fractions corresponding to each peak can be collected for further biological testing.

BRD4 Biochemical Binding Assay (AlphaScreen)

Objective: To determine the in vitro potency (IC₅₀) of a compound by measuring its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Methodology:

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay. A Donor bead is conjugated to a tagged bromodomain protein (e.g., His-tagged BRD4), and an Acceptor bead is conjugated to a ligand for that protein (e.g., a biotinylated, acetylated histone H4 peptide). When in close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor will disrupt the protein-peptide interaction, separating the beads and causing a loss of signal.

-

Reagents:

-

Recombinant His-tagged BRD4 (first bromodomain, BD1).

-

Biotinylated tetra-acetylated histone H4 peptide (Biotin-H4Ac4).

-

Streptavidin-coated Donor beads.

-

Nickel Chelate (Ni-NTA) Acceptor beads.

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

(S)-CPI-203 and (R)-CPI-203 serially diluted in DMSO.

-

-

Procedure (384-well plate format):

-

Add 2-5 µL of assay buffer to each well.

-

Add 100 nL of compound from the serial dilution plates.

-

Add 2-5 µL of His-BRD4 protein to the wells to a final concentration of ~20-50 nM. Incubate for 15-30 minutes at room temperature.

-

Add 2-5 µL of Biotin-H4Ac4 peptide to the wells to a final concentration of ~20-50 nM.

-

In subdued light, add a 2-5 µL mixture of Donor and Acceptor beads (final concentration of ~10 µg/mL each).

-

Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: To quantify the occupancy of BRD4 at a specific gene promoter (e.g., MYC) in cells following treatment with a BET inhibitor.

Methodology:

-

Cell Treatment: Culture human cancer cells (e.g., a myeloma or lymphoma line) and treat with either DMSO (vehicle), (S)-CPI-203, or (R)-CPI-203 at a specified concentration for a defined time (e.g., 2-6 hours).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp in length.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the lysate (saving a small amount as "input" control) overnight at 4 °C with an antibody specific for BRD4 or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Add NaCl and heat at 65 °C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR):

-

Use the purified DNA from the input and IP samples as templates.

-

Perform qPCR using primers designed to amplify a specific region of the MYC promoter known to be occupied by BRD4.

-

Analyze the results using the percent input method: % Input = 2^ (Ct(Input) - Ct(IP)) * 100. A significant reduction in the % input value for the (S)-CPI-203 treated sample compared to the DMSO control indicates displacement of BRD4 from the promoter.

-

Signaling Pathways and Mechanistic Visualization

(S)-CPI-203 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, leading to the displacement of critical transcriptional machinery from key oncogenes.

Primary Mechanism: MYC Suppression

The most well-documented downstream effect of BET inhibition is the potent transcriptional repression of the MYC oncogene.[1][6] BRD4 is required to maintain the expression of MYC by binding to its super-enhancer regions. Inhibition by (S)-CPI-203 leads to BRD4 eviction, transcriptional shutdown of MYC, and subsequent cell cycle arrest and apoptosis in MYC-dependent cancer cells.

Figure 1: The primary signaling pathway of (S)-CPI-203.

Modulation of Wnt/β-Catenin Signaling

Recent studies have indicated that BET inhibitors, including CPI-203, can also suppress follicular lymphoma by modulating the Wnt/β-catenin signaling pathway. The proposed mechanism involves inhibiting DVL2, which leads to the phosphorylation and activation of GSK3β. Active GSK3β then phosphorylates β-catenin, targeting it for degradation and preventing its translocation to the nucleus, thereby repressing the transcription of Wnt target genes like MYC and CyclinD1.

Figure 2: Modulation of Wnt/β-catenin signaling by (S)-CPI-203.

Experimental Workflow Visualization

The preclinical evaluation of a novel BET inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.

Figure 3: A typical experimental workflow for BET inhibitor evaluation.

Conclusion